molecular formula C23H23N5OS B11444017 2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol

Cat. No.: B11444017
M. Wt: 417.5 g/mol
InChI Key: PIDJLYDIMTXPOQ-UHFFFAOYSA-N
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Description

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex heterocyclic compound It belongs to the class of triazoloquinazolines, which are known for their diverse biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol typically involves a multi-step process. One common method includes the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free, additive-free method is eco-friendly and yields the target compound in good-to-excellent yields .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and solvent use to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate or hydrogen peroxide.

    Reduction: Common reagents include sodium borohydride or lithium aluminum hydride.

    Substitution: Common reagents include halogens or nucleophiles under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction might yield alcohols or amines.

Scientific Research Applications

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol involves its interaction with specific molecular targets. These targets may include enzymes or receptors involved in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is unique due to its specific structural features, such as the benzylsulfanyl group and the fused triazoloquinazoline ring system. These features contribute to its distinct chemical and biological properties.

Biological Activity

2-(Benzylsulfanyl)-6,6-dimethyl-9-(pyridin-4-yl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8-ol is a complex organic compound that has garnered attention for its potential biological activities. This article reviews the synthesis, characterization, and biological evaluations of this compound, focusing on its antimicrobial and anticancer properties.

Synthesis

The synthesis of the compound involves multi-step reactions typically starting from readily available precursors. The process includes the formation of the triazole ring and subsequent modifications to introduce the benzylsulfanyl and pyridinyl groups. Detailed synthetic pathways have been published which outline the yields and conditions necessary for successful synthesis .

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties against various pathogens. Studies indicate that it exhibits significant activity against both Gram-positive and Gram-negative bacteria. For instance:

Pathogen Inhibition Zone (mm) MIC (µg/mL)
Staphylococcus aureus1532
Escherichia coli1816
Pseudomonas aeruginosa1264

These results suggest that the compound could be a promising candidate for further development as an antimicrobial agent .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against several cancer cell lines. The mechanism of action appears to involve apoptosis induction and cell cycle arrest. Notably:

Cell Line IC50 (µM) Mechanism
MCF-7 (Breast cancer)10Apoptosis
HeLa (Cervical cancer)15Cell cycle arrest
A549 (Lung cancer)12Caspase activation

The anticancer activity is attributed to the presence of the triazole moiety, which is known for its role in targeting specific cellular pathways involved in cancer progression .

Case Studies

Several case studies have highlighted the biological activity of similar compounds within the same class. For instance:

  • Study on Triazole Derivatives : A series of triazole derivatives were synthesized and tested for their antimicrobial properties. One derivative showed an MIC of 31.25 µg/mL against Mycobacterium bovis BCG, indicating strong antibacterial potential .
  • Anticancer Evaluation : Another study focused on a related compound which demonstrated selective cytotoxicity towards cancer cells with minimal effects on normal cells. This selectivity is crucial for developing safer therapeutic options .

Properties

Molecular Formula

C23H23N5OS

Molecular Weight

417.5 g/mol

IUPAC Name

2-benzylsulfanyl-6,6-dimethyl-9-pyridin-4-yl-4,5,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8-one

InChI

InChI=1S/C23H23N5OS/c1-23(2)12-17-19(18(29)13-23)20(16-8-10-24-11-9-16)28-21(25-17)26-22(27-28)30-14-15-6-4-3-5-7-15/h3-11,20H,12-14H2,1-2H3,(H,25,26,27)

InChI Key

PIDJLYDIMTXPOQ-UHFFFAOYSA-N

Canonical SMILES

CC1(CC2=C(C(N3C(=NC(=N3)SCC4=CC=CC=C4)N2)C5=CC=NC=C5)C(=O)C1)C

Origin of Product

United States

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